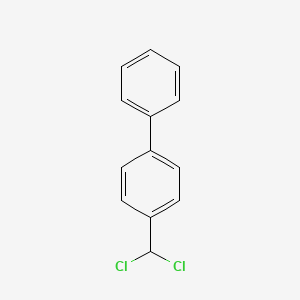

4-(Dichloromethyl)biphenyl

描述

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, chloromethylated biphenyls are recognized as versatile building blocks. The presence of the reactive chloromethyl group allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This reactivity is fundamental to their role in constructing larger, more intricate molecular frameworks. Researchers are actively exploring their use in the development of new materials, pharmaceuticals, and agrochemicals. The biphenyl (B1667301) structure itself imparts desirable properties such as thermal stability and specific electronic characteristics, which can be fine-tuned by the addition and modification of functional groups like the dichloromethyl group.

Historical Trajectories and Initial Academic Investigations into Chloromethylated Biphenyl Synthesis

The synthesis of biphenyl derivatives has a long history, dating back over 160 years. nih.gov Early methods for creating biphenyl scaffolds included reactions like the Wurtz-Fittig reaction, the Ullmann reaction, and the Bennett-Turner reaction. nih.govrsc.org The specific chloromethylation of biphenyls, a type of electrophilic substitution reaction, became a focus of academic investigation as the utility of the resulting compounds became more apparent.

Initial synthetic routes often involved the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. rsc.org Over time, research has focused on optimizing these procedures to improve yields and reduce the use of hazardous reagents. For instance, studies have explored the use of various catalysts, such as group 3 and 4 metal triflates and zinc chloride, to facilitate the chloromethylation of biphenyl under milder conditions. researchgate.nettandfonline.com A significant advancement was the development of a method using dimethoxymethane (B151124) and chlorosulfonic acid, which provides a more efficient route to chloromethylated biphenyls. rsc.org The optimization of the chloromethylation process for biphenyl has been a subject of detailed study, with investigations into the effects of reaction parameters like temperature and reactant ratios to maximize the yield of desired products such as 4,4'-(dichloromethyl)-biphenyl. koreascience.kr

Importance of the Biphenyl Core as a Synthetic Motif

The biphenyl unit is a fundamental component in the design of liquid crystals, pharmaceuticals, and polymers. atamanchemicals.combeilstein-journals.org Its ability to be functionalized at various positions on the aromatic rings allows for the precise tuning of its electronic and steric properties. researchgate.net This versatility has made the biphenyl scaffold a target for the development of new synthetic methodologies, including various cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions, which have revolutionized the synthesis of unsymmetrical biaryls. nih.govrsc.org The functionalization of the basic biphenyl structure is crucial, as the parent compound is relatively non-reactive. researchgate.net

Overview of Current and Future Research Directions for Chloromethylated Biphenyls

Current research on chloromethylated biphenyls, including 4-(Dichloromethyl)biphenyl, is multifaceted. A primary focus is on the development of more sustainable and efficient synthetic methods, often employing green chemistry principles to minimize waste and avoid toxic reagents. smolecule.com There is also significant interest in expanding the applications of these compounds.

In materials science, researchers are investigating the use of chloromethylated biphenyls as precursors for specialty polymers with enhanced thermal or optical properties. For example, 4,4'-bis(chloromethyl)biphenyl is a key intermediate in the synthesis of fluorescent whitening agents. innospk.comnbinno.com

In medicinal chemistry, the focus is on utilizing chloromethylated biphenyls as scaffolds for the synthesis of new therapeutic agents. The biphenyl moiety is present in numerous drugs, and the ability to easily introduce other functional groups via the chloromethyl handle makes these compounds attractive starting points for drug discovery programs. arabjchem.org For example, 4-(Chloromethyl)biphenyl is a precursor for the synthesis of the non-steroidal anti-inflammatory drug felbinac. chemicalbook.com

Future research will likely continue to explore the synthesis of novel chloromethylated biphenyl derivatives with unique substitution patterns. There is also a growing interest in understanding the structure-property relationships of these compounds in greater detail, which will enable the rational design of molecules with specific functions. The development of new catalytic systems for the selective functionalization of the biphenyl core will also remain an active area of investigation.

Structure

3D Structure

属性

分子式 |

C13H10Cl2 |

|---|---|

分子量 |

237.12 g/mol |

IUPAC 名称 |

1-(dichloromethyl)-4-phenylbenzene |

InChI |

InChI=1S/C13H10Cl2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |

InChI 键 |

RAZKIGBWDJNTKX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(Cl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Dichloromethyl Biphenyl Analogues E.g., 4,4 Bis Chloromethyl Biphenyl

Chloromethylation Reactions of Biphenyl (B1667301) Substrates

Chloromethylation of biphenyl is a key process for producing valuable intermediates. rsc.org The reaction typically involves an aromatic hydrocarbon, a formaldehyde (B43269) source (like paraformaldehyde or trioxane), and hydrogen chloride, often in the presence of a catalyst. jk-sci.comwikipedia.org The primary products can include mono- and di-substituted isomers, such as 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4'-bis(chloromethyl)biphenyl, and 2,4'-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net The distribution of these products is highly dependent on the reaction conditions and the catalytic system employed.

Optimization of Blanc Chloromethylation and its Variants

The Blanc chloromethylation is a classical method for introducing a chloromethyl group onto an aromatic ring, utilizing formaldehyde and hydrogen chloride with a Lewis acid catalyst, typically anhydrous zinc chloride. jk-sci.comwikipedia.org Optimization of this reaction for biphenyl substrates has been a subject of considerable study to improve the yield and purity of the desired products, particularly 4,4'-bis(chloromethyl)biphenyl.

Research has shown that the yield of 4,4'-bis(chloromethyl)biphenyl is significantly influenced by the molar ratio of the reactants, reaction temperature, and duration. koreascience.krkoreascience.kr A systematic study using the Box-Wilson method of mathematical planning of experiment was conducted to determine the optimal conditions for the chloromethylation of biphenyl with paraformaldehyde in the presence of zinc chloride and HCl gas. koreascience.krkoreascience.kr This study developed a mathematical model to predict the yield based on these parameters. koreascience.krkoreascience.kr

Key findings from optimization studies include:

Reactant Ratio: The molar ratio of biphenyl to paraformaldehyde and zinc chloride is a critical factor. google.comresearchgate.net One optimized process reports a molar ratio of biphenyl to by-products, paraformaldehyde, and zinc chloride as 1.0:0.4:2.3:0.6. google.com

Temperature: The reaction is typically carried out at a controlled temperature, for instance, between 25-35°C, to manage the reaction rate and minimize side product formation. google.comcaloongchem.com

Reaction Time: The duration of the reaction is also crucial, with typical times ranging from 22 to 26 hours to ensure complete conversion. google.comcaloongchem.com

One variant of the process involves the recycling of by-products from the production of 4,4'-bis(chloromethyl)biphenyl back into the chloromethylation reaction. google.com This approach alters the concentration balance between reactants and products, which can suppress side reactions and ultimately increase the yield of the desired main product. google.com

Exploration of Diverse Catalytic Systems in Chloromethylation

To overcome some of the limitations of the traditional Blanc reaction, such as the need for stoichiometric amounts of catalyst and harsh reaction conditions, various alternative catalytic systems have been explored. These include a range of Lewis acids, metal triflates, phase-transfer catalysts, and ionic liquids, each offering distinct advantages in terms of activity, selectivity, and reusability.

Lewis acids are the most common catalysts for chloromethylation reactions. wikipedia.org Zinc chloride (ZnCl₂) is a widely used and effective catalyst for the chloromethylation of biphenyl. caloongchem.compatsnap.commrs-j.org The reaction mechanism involves the protonation of formaldehyde by the acidic conditions, making the carbonyl carbon more electrophilic and susceptible to attack by the aromatic π-electrons of biphenyl. wikipedia.orglibretexts.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloride. wikipedia.orglibretexts.org

While effective, the use of zinc chloride often requires near-stoichiometric amounts, which can complicate the work-up procedure. mrs-j.org Other Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have also been employed. rsc.orgcore.ac.ukdntb.gov.ua For instance, the chloromethylation of biphenyl with formalin (HCHO) in the presence of HCl and FeCl₃ has been reported to produce 4-(chloromethyl)-1,1'-biphenyl in 80% yield. rsc.org The choice of Lewis acid can influence the product distribution, with some catalysts promoting the formation of diarylmethane by-products. core.ac.uk

| Lewis Acid | Chloromethylating Agent | Co-reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| ZnCl₂ | Paraformaldehyde | HCl (gas) | 4,4'-Bis(chloromethyl)biphenyl | Up to 90% | koreascience.kr |

| FeCl₃ | Formalin | HCl | 4-(Chloromethyl)-1,1'-biphenyl | 80% | rsc.org |

Group 3 and 4 metal triflates, such as scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), samarium triflate (Sm(OTf)₃), indium triflate (In(OTf)₃), and hafnium triflate (Hf(OTf)₄), have emerged as highly effective and environmentally conscious catalysts for the chloromethylation of biphenyl. researchgate.net These catalysts are active in small quantities (less than 5% relative to the substrate) and can be used in heterogeneous organic and aqueous biphasic systems. researchgate.netmrs-j.org

The catalytic activity of these metal triflates in the chloromethylation of biphenyl with hydrochloric acid and trioxane (B8601419) was found to decrease in the order: Sc(OTf)₃ > Yb(OTf)₃ > Sm(OTf)₃ ≫ In(OTf)₃ > Hf(OTf)₄. researchgate.net Sc(OTf)₃ demonstrated the highest activity. researchgate.net A key advantage of these catalysts is their stability under the reaction conditions and their facile separation from the organic products, as they remain in the aqueous phase. researchgate.netmrs-j.orgrsc.org This allows for the catalyst to be recycled and reused multiple times without a significant loss of activity. researchgate.netrsc.orgfao.org The chloromethylation of biphenyl catalyzed by these triflates typically yields a mixture of isomers, with a selectivity of around 70% for 4,4'-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net The addition of small amounts of acetic acid or formic acid can enhance the conversion of 4-chloromethylbiphenyl to 4,4'-bis(chloromethyl)biphenyl. researchgate.net

| Catalyst | Relative Activity | Selectivity for 4,4'-bis(chloromethyl)biphenyl | Key Advantages | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Highest | ~70% | High activity, stability, recyclability, easy separation | researchgate.net |

| Yb(OTf)₃ | High | ~70% | ||

| Sm(OTf)₃ | Moderate | ~70% | ||

| In(OTf)₃ | Low | ~70% | ||

| Hf(OTf)₄ | Lowest | ~70% |

Phase-transfer catalysis (PTC) offers a convenient and efficient method for conducting reactions between reactants located in different immiscible phases. In the context of biphenyl chloromethylation, PTC has been successfully employed to improve yields and simplify the reaction setup. wipo.intgoogle.com This methodology typically involves an aqueous phase containing one reactant (e.g., hydrogen chloride) and an organic phase containing the substrate (biphenyl), with a phase-transfer catalyst facilitating the transfer of reactive species across the phase boundary. google.com

A process for the chloromethylation of biphenyl using a phase-transfer catalyst in the presence of formaldehyde, water, sulfuric acid, and an inert organic solvent has been developed. wipo.intgoogle.com This approach has been shown to be particularly suitable for the preparation of 4,4'-bis(chloromethyl)biphenyl in high yield. wipo.intgoogle.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can lead to yields of up to 82% for 4,4'-bis(chloromethyl)biphenyl with a purity of 97% (HPLC) under optimized conditions. researchgate.net

Another novel catalytic system combines zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) in an aqueous medium under PTC conditions, resulting in good to excellent yields for the chloromethylation of aromatic hydrocarbons. researchgate.net The efficiency of different PEGs as phase-transfer catalysts was investigated, with PEG-800 showing the best performance. researchgate.net This system is advantageous due to the low cost and availability of the components. researchgate.net

Ionic liquids (ILs) have gained significant attention as environmentally friendly alternatives to traditional volatile organic solvents and as catalysts in various chemical transformations. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for green synthesis applications.

In the chloromethylation of biphenyl, a recyclable, temperature-dependent phase-separation system comprising a dicationic acidic ionic liquid (PEG1000-DAIL) and methylcyclohexane (B89554) has been developed. researchgate.net This system, operating under homogeneous catalysis in an aqueous medium, afforded an excellent yield of 85% for 4,4'-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net This novel method not only enhances the yield but also simplifies the workup process. researchgate.net The ionic liquid can be easily recycled and reused multiple times without any apparent loss of catalytic activity. researchgate.net The mechanism involves the ionic liquid acting as both a catalyst and a solvent, facilitating the chloromethylation reaction. researchgate.net

Development of Novel Solvent Systems for Enhanced Purity and Yield

The choice of solvent plays a critical role in the chloromethylation of biphenyl, directly impacting the purity and yield of the desired products. Traditional methods have often been hampered by issues such as the formation of impurities and difficulties in product isolation. google.com Recent research has focused on the development of novel solvent systems to overcome these challenges.

A significant advancement involves the use of biphasic solvent systems and phase-transfer catalysts. For instance, the synthesis of 4,4′-bis(chloromethyl)biphenyl has been successfully carried out using petroleum ether as a solvent in the presence of a phase-transfer catalyst, achieving a yield of 82% and a purity of 97% (HPLC). researchgate.net Another approach utilizes a recyclable temperature-dependent phase-separation system composed of a dicationic acidic ionic liquid (PEG1000-DAIL) and methylcyclohexane in an aqueous medium. This method resulted in an 85% yield of 4,4′-bis(chloromethyl)biphenyl and offers the advantage of easy catalyst recycling. researchgate.netresearchgate.net

Novel solvent systems have been developed to improve both the yield and purity of chloromethylated biphenyls. By moving away from traditional single-solvent systems, researchers have been able to reduce the formation of by-products and simplify purification processes. google.com For example, a method employing a novel solvent system for the preparation of high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) has been reported to achieve yields of over 80% and purities exceeding 99%. google.com This system facilitates the separation of impurities, such as monochlorinated or polychlorinated substitutes, which remain dissolved in the solvent while the desired product is isolated through washing, filtration, and recrystallization. google.com

The use of mixed solvent systems, such as cyclohexane (B81311) and benzene, has also been shown to be effective. In one study, this mixed solvent served as the dilution reaction medium and the recrystallization medium, yielding a product with a purity of over 95%. google.com The table below summarizes the impact of different solvent systems on the synthesis of 4,4'-bis(chloromethyl)biphenyl.

Table 1: Comparison of Solvent Systems in the Synthesis of 4,4'-Bis(chloromethyl)biphenyl

| Solvent System | Catalyst | Yield (%) | Purity (%) | Reference |

| Petroleum Ether | Zinc Chloride / Phase-Transfer Catalyst | 82 | 97 | researchgate.net |

| PEG1000-DAIL / Methylcyclohexane (aqueous) | Dicationic Acidic Ionic Liquid | 85 | Not Specified | researchgate.netresearchgate.net |

| Novel Solvent System I & II | Not Specified | >80 | >99 | google.com |

| Cyclohexane / Benzene | Hydrogen Chloride | >50 | >95 | google.com |

| Toluene / Butyric Acid | Aluminum Chloride | 82.2 | 99.15 | google.com |

| Chlorobenzene / Formic Acid | Zinc Chloride | 84.1 | 99.26 | google.com |

| Ethanol / Propionic Acid | Aluminum Chloride | 84.7 | 99.42 | google.com |

Strategies for Regioselective Control in Biphenyl Chloromethylation

Achieving regioselective control during the chloromethylation of biphenyl is crucial for obtaining the desired isomers and maximizing the yield of the target compound. The reaction can lead to a mixture of products, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4′-bis(chloromethyl)biphenyl, and 2,4′-bis(chloromethyl)biphenyl. researchgate.net

One effective strategy involves the use of specific catalysts that favor the formation of the para-substituted product. Group 3 and 4 metal triflates, such as Sc(OTf)₃, Yb(OTf)₃, and Sm(OTf)₃, have been shown to be highly effective catalysts for the chloromethylation of biphenyl. researchgate.net These catalysts, particularly Sc(OTf)₃, exhibit high activity and promote the formation of 4,4′-bis(chloromethyl)biphenyl with a selectivity of around 70% among the isomers. researchgate.net The addition of small amounts of acetic acid or formic acid can further enhance the chloromethylation of the mono-substituted intermediate to the desired di-substituted product. researchgate.net

The optimization of reaction conditions is another key factor in controlling regioselectivity. A study on the optimization of the biphenyl chloromethylation process using the Box-Wilson mathematical model identified the optimal conditions for maximizing the yield of 4,4'-(dichloromethyl)-biphenyl. koreascience.kr The key parameters influencing the reaction were found to be temperature, reaction duration, and the molar ratio of reactants and catalyst. Under optimized conditions (50°C, 9 hours, biphenyl:paraformaldehyde:ZnCl₂ molar ratio of 1.5:3.3:1), a 90% yield and 95% purity of 4,4'-(dichloromethyl)-biphenyl were achieved. koreascience.kr

Furthermore, the nature of the chloromethylating agent and the presence of additives can influence the regioselectivity. The use of surfactants in a biphasic oil/water system has been shown to improve the selectivity for mono-chloromethylation and the para/ortho selectivity ratio. researchgate.net

Alternative Synthetic Routes to Chloromethylated Biphenyl Scaffolds

Beyond the direct chloromethylation of biphenyl, alternative synthetic routes have been developed to access chloromethylated biphenyl scaffolds. These methods often offer advantages in terms of substrate scope, functional group tolerance, and regiochemical control.

Functionalization of Pre-functionalized Biphenyl Derivatives

An alternative approach to synthesizing chloromethylated biphenyls involves the functionalization of biphenyl derivatives that already possess other functional groups. This strategy allows for the introduction of the chloromethyl group at a later stage in the synthesis, which can be advantageous when dealing with sensitive substrates.

For example, a two-step scalable process was developed for the synthesis of 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. researchgate.net This process begins with an iron (III) chloride catalyzed aryl-alkyl cross-coupling reaction to produce 1-cyclopentyl-2-(trifluoromethyl)benzene. This intermediate is then subjected to a direct regioselective chloromethylation reaction using trioxane/thionyl chloride or chlorosulfonic acid in sulfuric acid to yield the final product. researchgate.net

This approach highlights the utility of pre-functionalized biphenyls in directing the position of the chloromethyl group, thereby achieving high regioselectivity that might be difficult to obtain through direct chloromethylation of the parent biphenyl.

Cross-Coupling Methodologies for Biphenyl Construction

Cross-coupling reactions are powerful tools for the construction of the biphenyl core structure, offering a high degree of control over the substitution pattern. These methods involve the coupling of two different aryl partners, at least one of which is pre-functionalized to facilitate the reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.uknih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester. gre.ac.ukresearchgate.net The versatility of this method allows for the synthesis of a diverse library of substituted biphenyls, which can then be further functionalized, for example, by introducing a chloromethyl group. gre.ac.uk The use of supported palladium nanoparticles as a heterogeneous catalyst has also been explored to facilitate catalyst recovery and reuse. mdpi.com

Heck Reaction: The Heck reaction provides another avenue for C-C bond formation in the synthesis of biphenyls. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgresearchgate.net While traditionally used for the synthesis of substituted alkenes, variations of the Heck reaction can be employed to construct biphenyl scaffolds. clockss.org Recent advancements have focused on developing more efficient catalyst systems and expanding the scope of the reaction to include a broader range of substrates. organic-chemistry.org

Stille Coupling: The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. rsc.orgorganic-chemistry.org This method is known for its tolerance of a wide array of functional groups and its ability to be performed under relatively mild conditions. rsc.orgwikipedia.org The Stille reaction has been successfully employed in the synthesis of complex biphenyl-containing molecules. rsc.org A drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst | Key Advantages | Key Disadvantages | Reference |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid/Ester | Palladium Complex/Nanoparticles | Mild conditions, high functional group tolerance, low toxicity of boron reagents | Potential for deboronation of boronic acids | gre.ac.uknih.govresearchgate.netmdpi.comacs.org |

| Heck | Aryl/Vinyl Halide + Alkene | Palladium Complex | Good for vinylation/arylation of olefins, high trans selectivity | Can have issues with regioselectivity | organic-chemistry.orgresearchgate.netclockss.orgnih.govmdpi.com |

| Stille | Organostannane + Organic Halide/Pseudohalide | Palladium Complex | High functional group tolerance, mild conditions | Toxicity of organotin reagents | rsc.orgorganic-chemistry.orgwikipedia.org |

Advancements in Process Efficiency and Atom Economy in Synthesis

Improving the process efficiency and atom economy of synthetic routes to chloromethylated biphenyls is a key focus of green chemistry. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.

One strategy to enhance process efficiency is the optimization of reaction conditions to maximize yield and minimize by-product formation. The aforementioned study using the Box-Wilson method to optimize the chloromethylation of biphenyl is a prime example of this approach, leading to a significant increase in yield and purity. koreascience.kr

Furthermore, developing environmentally benign synthetic methods is crucial. The use of aqueous media, as seen in some phase-transfer catalyzed chloromethylation reactions, reduces the reliance on volatile organic solvents. researchgate.netresearchgate.net The development of one-pot syntheses and tandem reactions also contributes to improved process efficiency by reducing the number of separate reaction and purification steps.

The principles of atom economy are also being applied to the cross-coupling reactions used for biphenyl synthesis. Catalytic cycles, such as those in the Suzuki-Miyaura, Heck, and Stille reactions, are inherently more atom-economical than stoichiometric reactions. rsc.org Research in this area continues to focus on developing catalysts with higher turnover numbers and selectivity, further improving the atom economy of these powerful synthetic tools.

Chemical Reactivity and Mechanistic Investigations of 4 Dichloromethyl Biphenyl Analogues

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Framework

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic systems. pearson.com In the case of 4-(dichloromethyl)biphenyl, the biphenyl core is the site of these reactions. The directing effects of the substituents on the ring system govern the position of substitution. pearson.com

The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions because the phenyl substituent is considered activating. pearson.com However, in this compound, the dichloromethyl (-CHCl2) group exerts a significant electronic influence. This group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. Consequently, it deactivates the phenyl ring to which it is attached (Ring A), making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

This deactivation channels the electrophilic attack to the second, unsubstituted phenyl ring (Ring B). Ring B, being activated relative to Ring A, will undergo substitution. The substitution on Ring B is directed to the positions ortho and para to the carbon atom connected to Ring A. Therefore, electrophilic substitution on this compound is predicted to yield predominantly the 4'-substituted product, with a smaller amount of the 2'-substituted isomer. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Substitution Reactions Involving Chloromethyl Functionalities

The dichloromethyl group is an excellent electrophilic center for nucleophilic substitution reactions. The two chlorine atoms are good leaving groups, and the benzylic position of the carbon atom provides stability to potential carbocation intermediates. This allows for the sequential or simultaneous replacement of the chlorine atoms by a variety of nucleophiles.

The reaction of this compound analogues with alcohols and phenols provides a direct route to the corresponding ethers. A notable example is the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), a close analogue, with 1-butanol. acs.org This reaction is effectively carried out using phase-transfer catalysis (PTC) in a two-phase medium of an organic solvent (like chlorobenzene) and an aqueous solution of a strong base such as potassium hydroxide. acs.org The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide or phenoxide nucleophile from the aqueous phase to the organic phase where it can react with the chloromethylated biphenyl. acs.orgphasetransfer.com

The general mechanism involves the deprotonation of the alcohol or phenol (B47542) by the base to form the corresponding nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing a chloride ion in an SN2-type reaction. Given the presence of two chlorine atoms in this compound, this reaction can proceed in a stepwise manner, first forming a mono-ether and then, under appropriate conditions, a di-ether, which is structurally an acetal (B89532) or ketal.

The synthesis of 4-(benzyloxy)biphenyl from 4-phenylphenol (B51918) and benzyl (B1604629) chloride, another analogous reaction, has been successfully demonstrated using a multi-site phase-transfer catalyst, often enhanced by ultrasonication to improve reaction rates and yields. niscpr.res.in

Table 1: Examples of Etherification Reactions with Biphenyl Analogues

| Biphenyl Substrate | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1-Butanol | Polymer-supported quaternary ammonium salt (PTC), KOH, Chlorobenzene/H₂O | 4,4'-Bis(butanoxymethyl)-1,1'-biphenyl | acs.org |

| 4-Phenylphenol (forms phenoxide in situ) | Benzyl chloride | N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide (MPTC), NaOH, Ultrasound | 4-(Benzyloxy)biphenyl | niscpr.res.in |

The chlorine atoms of the dichloromethyl group can be displaced by various nitrogen-based nucleophiles to create a range of nitrogen-containing biphenyl derivatives. Reactions with primary or secondary amines can yield corresponding amino-derivatives. The reaction of benzylic halides with amines is a standard method for forming C-N bonds.

Furthermore, reaction with sodium azide (B81097) (NaN₃) would produce an azido-derivative, which is a versatile intermediate. Azides can be subsequently reduced to primary amines or undergo cycloaddition reactions. Another important transformation is the reaction with sodium cyanide (NaCN), which would lead to the formation of a dinitrile. The cyano groups can then be hydrolyzed to carboxylic acids or reduced to amines, further expanding the synthetic utility of the biphenyl scaffold. The synthesis of complex nitrogen heterocycles often involves the strategic use of such nucleophilic substitution reactions. mdpi.com

Beyond oxygen and nitrogen, other heteroatom nucleophiles can be employed to functionalize the dichloromethyl group. Sulfur nucleophiles, in particular, are highly effective due to the high nucleophilicity of sulfur compounds. libretexts.org Thiols (R-SH), in the presence of a base, form thiolate anions (R-S⁻) which are excellent nucleophiles and can readily displace the chloride ions to form thioethers (sulfides). libretexts.org The reaction of this compound with a dithiol, such as ethane-1,2-dithiol, in the presence of an acid catalyst can lead to the formation of a cyclic dithioacetal. youtube.com These dithioacetals are valuable as protecting groups for carbonyl functionalities that can be unmasked from the dichloromethyl group via hydrolysis.

Table 2: Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH, H₂O | Aldehyde (via hydrolysis) |

| Alkoxide | R-O⁻ (from R-OH + base) | Acetal/Ketal |

| Phenoxide | Ar-O⁻ (from Ar-OH + base) | Acetal/Ketal |

| Amine | R₂NH | Aminal (or Imine/Aldehyde after hydrolysis) |

| Azide | NaN₃ | Diazide |

| Cyanide | NaCN | Dinitrile |

| Thiolate | R-S⁻ (from R-SH + base) | Dithioether |

| Dithiol | HS-CH₂CH₂-SH | Cyclic Dithioacetal |

Detailed Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for controlling product outcomes and optimizing reaction conditions. The generation and stability of reactive intermediates, such as carbocations, play a central role.

In certain reactions, particularly under Friedel-Crafts-type conditions, the dichloromethyl group can itself be the source of a potent electrophile. The presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), can facilitate the abstraction of a chloride ion from the dichloromethyl group. taylorfrancis.comresearchgate.net This process generates a resonance-stabilized α-chlorocarbocation. taylorfrancis.com

The mechanism begins with the coordination of the Lewis acid to one of the chlorine atoms, weakening the C-Cl bond. Subsequent heterolytic cleavage of this bond results in the formation of the [4-Ph-C₆H₄-CHCl]⁺ cation and a complex anion (e.g., AlCl₄⁻). This carbocation is stabilized by resonance, with the positive charge delocalized into the adjacent phenyl ring. This electrophilic intermediate can then be attacked by a nucleophile, such as another aromatic ring in an intermolecular alkylation reaction. The stability and reactivity of carbocations are fundamental to these transformations, and their potential for rearrangement must also be considered, although benzylic cations are relatively stable. khanacademy.orgresearchgate.netlibretexts.org Studies on the chloromethylation of biphenyl have shown that strong acids can assist in the stabilization of such chloromethyl carbocation complexes, which then act as the key electrophilic species in the reaction. researchgate.net

Catalytic Mechanisms and Their Influence on Reactivity

The reactivity of this compound analogues is significantly influenced by the catalytic systems employed in their synthesis and subsequent reactions. Research has explored various catalytic mechanisms that enhance reaction rates, improve yields, and allow for milder reaction conditions.

One prominent area of investigation is the chloromethylation of biphenyl, a key reaction for producing precursors to this compound. The mechanism for this reaction is often catalyzed by Lewis acids, such as zinc chloride, or strong acids. researchgate.netkoreascience.kr The process is thought to initiate with the formation of chloromethanol (B13452849) from formaldehyde (B43269) (or its polymers like trioxane (B8601419) and paraformaldehyde) and hydrogen chloride. researchgate.net Strong acids can then facilitate the dehydration of chloromethanol to form a chloromethyl carbocation-acid complex. researchgate.net This electrophilic species subsequently attacks the biphenyl ring, leading to the formation of chloromethylated products. researchgate.net

To overcome issues associated with traditional acid catalysis, advanced catalytic systems have been developed. These include:

Metal Triflates: Group 3 and 4 metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have proven to be highly effective catalysts for the chloromethylation of biphenyl under heterogeneous biphasic conditions (organic/aqueous). researchgate.net These catalysts remain in the aqueous phase, allowing for easy separation and recycling without significant loss of activity. researchgate.net The catalytic activity for this reaction follows the order: Sc(OTf)₃ > Yb(OTf)₃ > Sm(OTf)₃ ≫ In(OTf)₃ > Hf(OTf)₄. researchgate.net

Phase-Transfer Catalysis (PTC): In two-phase systems (e.g., aqueous alkaline solution/organic solvent), phase-transfer catalysts like quaternary ammonium salts can significantly enhance reaction rates. acs.org For instance, the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl is accelerated by the addition of these catalysts, which facilitate the transfer of reactants between the aqueous and organic phases. acs.org

Ionic Liquids (ILs): Dicationic acidic ionic liquids have been utilized in recyclable, temperature-dependent phase-separation systems. researchgate.net These ILs can act as catalysts, creating a homogeneous reaction mixture at elevated temperatures that separates from the product upon cooling, simplifying workup and catalyst recovery. researchgate.net This approach has been shown to enhance the yield of chloromethylation reactions. researchgate.net

Kinetic Analysis and Determination of Apparent Rate Constants

The kinetic analysis of reactions involving this compound analogues is crucial for understanding reaction mechanisms and optimizing process parameters. While specific apparent rate constants for this compound itself are not extensively detailed in the reviewed literature, studies on closely related compounds provide significant insights into the kinetic behavior of these systems.

For example, the phase-transfer catalyzed etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl in a two-phase medium has been investigated kinetically. The reaction kinetics were found to be well-described by a pseudo-first-order rate law. acs.org This model is often applied when the concentration of one reactant is significantly higher than the other, simplifying the rate equation. nih.gov The determination of rate constants in such studies often involves techniques like stopped-flow analysis, which can be used for both slow and relatively fast reactions. nih.gov

The determination of bimolecular rate constants for reactions involving radical anions, such as the dichloride radical anion (Cl₂•⁻), has been accomplished using methods like pulse radiolysis and laser flash photolysis. nih.gov For reactions proceeding via an electron transfer mechanism, these rate constants can be very high, in the range of 10⁷–10⁹ M⁻¹s⁻¹. nih.gov

The table below summarizes kinetic findings for reactions involving analogues of this compound.

| Reactant/System | Reaction Type | Kinetic Model/Observation | Notes |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | Phase-Transfer Catalyzed Etherification | Pseudo-first-order rate law | The model included reactions in both aqueous and organic phases and mass transfer of the catalyst. acs.org |

| Biphenyl | Chloromethylation | Reaction duration is dependent on the rate of HCl gas input. | An increase in the mean rate of HCl addition was found to decrease the required reaction time. koreascience.kr |

| Various organic molecules | Reaction with Dichloride Radical Anion (Cl₂•⁻) | Second-order kinetics | Rate constants are high (10⁷–10⁹ M⁻¹s⁻¹) for electron transfer mechanisms. nih.gov |

This table is based on available data for analogous compounds and general kinetic methodologies.

Research into Reaction Selectivity and By-product Formation

Research into the synthesis of this compound analogues, particularly through the chloromethylation of biphenyl, has placed a strong emphasis on understanding and controlling reaction selectivity and the formation of by-products. The primary challenge in these reactions is achieving high selectivity for the desired isomer while minimizing the generation of unwanted side products.

During the chloromethylation of biphenyl, a mixture of products is typically formed. The reaction can yield mono- and di-substituted isomers. Key products and by-products identified in these reactions include:

4-Chloromethylbiphenyl (monosubstituted) researchgate.net

2-Chloromethylbiphenyl (monosubstituted isomer) researchgate.net

4,4'-Bis(chloromethyl)biphenyl (desired disubstituted product) researchgate.net

2,4'-Bis(chloromethyl)biphenyl (disubstituted isomer) researchgate.net

Studies using group 3 and 4 metal triflates as catalysts found that the selectivity for the desired 4,4'-bis(chloromethyl)biphenyl isomer was approximately 70% across all triflates tested. researchgate.net The addition of small amounts of acetic acid or formic acid was noted to enhance the subsequent chloromethylation of the monosubstituted intermediate (4-chloromethylbiphenyl) to the disubstituted product. researchgate.net

Reaction conditions play a critical role in selectivity. For instance, in the optimization of the biphenyl chloromethylation process using zinc chloride, increasing the reaction temperature beyond an optimum of 50°C led to a decrease in the yield of the desired 4,4'-dichloromethyl-biphenyl due to the formation of by-products, which could constitute up to 15% of the reaction mixture. koreascience.kr

In industrial production, the formation of by-products such as "biphenyl monochloro benzyl" is a known issue. google.com Innovative process strategies have been developed to manage these by-products. One patented process involves recycling the waste residue, which contains monosubstituted biphenyl and other impurities, back into the chloromethylation reactor. google.com This approach alters the concentration equilibrium between reactants and products, which can inhibit side reactions and ultimately improve the yield of the target 4,4'-bis(chloromethyl)-biphenyl. google.com

The table below lists common by-products encountered during the synthesis of dichloromethylated biphenyls.

| By-product | Reaction | Significance |

| 2-Chloromethylbiphenyl | Chloromethylation of Biphenyl | Isomeric impurity that affects product purity. researchgate.net |

| 2,4'-Bis(chloromethyl)biphenyl | Chloromethylation of Biphenyl | Isomeric impurity that is difficult to separate from the desired 4,4'-isomer. researchgate.net |

| Monochlorine substitutes | Chloromethylation of Biphenyl | General term for singly substituted by-products that represent incomplete reaction. google.comgoogle.com |

| Polychlorine substitutes | Chloromethylation of Biphenyl | Refers to over-reacted products that can form under certain conditions. google.com |

| Organic Polymers | Chloromethylation of Biphenyl | Can be formed as part of the waste residue, especially under harsh reaction conditions. google.com |

This table highlights by-products identified in the literature for the synthesis of this compound analogues.

Derivatization and Functionalization Strategies for Expanding Molecular Diversity

Synthesis of Mono- and Di-substituted Biphenyl (B1667301) Derivatives for Structural Diversification

The primary route to 4-(dichloromethyl)biphenyl and its related mono- and di-substituted analogues is through the chloromethylation of biphenyl. This reaction, typically a Friedel-Crafts type process, allows for the direct introduction of chloromethyl (-CH₂Cl) or dichloromethyl (-CHCl₂) groups onto the aromatic rings. The degree of substitution and the isomeric distribution of products can be controlled by modulating reaction conditions such as the catalyst, solvent, and stoichiometry of the reagents.

The chloromethylation of biphenyl can yield a mixture of products, including 4-(chloromethyl)biphenyl, 2-(chloromethyl)biphenyl, and various di-substituted species like 4,4'-bis(chloromethyl)biphenyl. researchgate.net The use of specific catalysts, such as Group 3 and 4 metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄), has been shown to effectively catalyze this transformation using reagents like trioxane (B8601419) and hydrochloric acid. researchgate.net The selectivity towards di-substitution, particularly at the 4 and 4' positions, can be enhanced through the choice of catalyst and the addition of small amounts of acetic or formic acid. researchgate.net Industrial-scale synthesis often employs catalysts like zinc chloride (ZnCl₂) with paraformaldehyde and hydrogen chloride gas. google.comgoogle.comgoogle.com

Further structural diversification can be achieved by applying other substitution reactions to the biphenyl core itself, either before or after the introduction of the dichloromethyl handle. These methods allow for the synthesis of a broad library of biphenyl derivatives with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

| Chloromethylating Agent(s) | Catalyst/System | Primary Product(s) | Key Features |

|---|---|---|---|

| Formalin, HCl | FeCl₃ | 4-(Chloromethyl)-1,1'-biphenyl | Yields reported around 80%. rsc.org |

| Trioxane, HCl | Sc(OTf)₃, Yb(OTf)₃, Hf(OTf)₄ | Mixture of mono- and di-chloromethylated biphenyls | Catalysts are stable and can be recycled. researchgate.net |

| Paraformaldehyde, HCl (gas) | ZnCl₂ | 4,4'-Bis(chloromethyl)biphenyl | Common industrial process; can be optimized for high purity. google.comgoogle.com |

| Trioxane, HCl | PEG1000-DAIL / Methylcyclohexane (B89554) | 4,4'-Bis(chloromethyl)biphenyl | High yield (85%) using a recyclable phase-separation system. researchgate.net |

Introduction of Diverse Functional Groups via Chloromethyl Handles

The dichloromethyl group of this compound is a highly valuable functional handle for introducing molecular diversity. As a benzylic halide, it is susceptible to a range of transformations, including nucleophilic substitution and conversion into other key functional groups. Benzylic chlorides are valuable precursors for C-C, C-O, C-N, and C-S bond-forming reactions. wisc.edu

One of the most fundamental transformations of the dichloromethyl group is its hydrolysis to an aldehyde, yielding 4-biphenylcarboxaldehyde. This conversion provides access to a completely different set of derivatization reactions, such as reductive amination, Wittig reactions, and aldol condensations.

The two chlorine atoms can be sequentially or simultaneously replaced by a wide variety of nucleophiles. This double substitution allows for the introduction of two identical or different groups, leading to gem-disubstituted products. For example, reaction with alkoxides or phenoxides yields acetals or ketals, while reaction with thiols produces dithioacetals. Amines and other nitrogen-based nucleophiles can also be employed to synthesize aminals or other nitrogen-containing derivatives. Phase-transfer catalysis has been effectively used for the etherification of the related 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with alcohols like 1-butanol, demonstrating a viable method for such substitutions. acs.org

Furthermore, benzylic chlorides can be converted into highly functionalized organometallic intermediates, such as benzylic zinc chlorides. acs.org This is achieved through the direct insertion of zinc dust, often mediated by lithium chloride, into the carbon-chlorine bond. acs.org These organozinc reagents are compatible with numerous functional groups and can participate in cross-coupling reactions (e.g., Negishi coupling) to form new carbon-carbon bonds, significantly expanding the accessible chemical space. beilstein-journals.org

| Reagent(s) | Resulting Functional Group | Transformation Type | Potential Applications |

|---|---|---|---|

| H₂O, Lewis Acid or Base | Aldehyde (-CHO) | Hydrolysis | Precursor for imines, alcohols, carboxylic acids, Wittig reaction |

| 2 eq. NaOR / HOR | Acetal (B89532) (-CH(OR)₂) | Nucleophilic Substitution | Protecting group for aldehyde; precursor to aldehydes |

| 2 eq. NaSR / HSR | Dithioacetal (-CH(SR)₂) | Nucleophilic Substitution | Protecting group; Umpolung reactivity |

| 2 eq. HNR₂ | Aminal (-CH(NR₂)₂) | Nucleophilic Substitution | Synthesis of nitrogen-containing heterocycles |

| Zn dust, LiCl | Organozinc reagent (-CH(Cl)ZnCl) | Oxidative Addition | Negishi cross-coupling for C-C bond formation. acs.org |

| Photocatalyst, H-atom donor | Methyl group (-CH₃) | Radical Reduction | Removal of functionality, synthesis of methylbiphenyl |

Rational Design and Synthesis of Complex Biphenyl-Containing Architectures

The derivatives of this compound are crucial building blocks for the rational design and synthesis of complex, high-value molecules. The ability to convert the dichloromethyl handle into aldehydes, organometallics, or di-substituted linkers allows for its incorporation into larger, multi-component architectures.

In the pharmaceutical industry, chloromethyl-biphenyl derivatives serve as key intermediates. For instance, they are used in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

In materials science, the di-functional nature of related compounds like 4,4'-bis(chloromethyl)biphenyl makes it an important monomer for polymerization reactions. It is a primary raw material for producing certain high-performance fluorescent whitening agents, which are added to plastics, fibers, and coatings to enhance brightness. google.comgoogle.com These monomers can be used to synthesize polymers with rigid biphenyl backbones, leading to materials with high thermal stability and desirable optical properties, such as those used in liquid crystal compounds. google.com

The aldehyde derivative, 4-biphenylcarboxaldehyde, is a particularly versatile synthon. It can undergo condensation reactions with active methylene compounds to form stilbene-like structures, which are often chromophores. Reductive amination of the aldehyde provides access to a wide range of secondary and tertiary amines, which are common motifs in biologically active molecules. The strategic use of these biphenyl-based building blocks enables the construction of complex molecular architectures with tailored functions, from potent pharmaceuticals to advanced optical materials.

| Starting Biphenyl Derivative | Key Transformation | Resulting Architecture/Product Class | Application Area |

|---|---|---|---|

| 4,4'-Bis(chloromethyl)biphenyl | Polycondensation | Polymers, Co-polymers | Fluorescent whitening agents, high-performance plastics. google.com |

| 4-(Chloromethyl)biphenyl | Multi-step synthesis | Angiotensin II Receptor Antagonists | Pharmaceuticals (Antihypertensives) |

| 4-Biphenylcarboxaldehyde | Condensation / Cyclization | Heterocyclic compounds (e.g., pyrimidines, chalcones) | Medicinal Chemistry, Organic Synthesis |

| 4-Biphenylcarboxaldehyde | Wittig Reaction | Stilbene derivatives | Optical materials, molecular electronics |

Applications As Advanced Synthetic Intermediates and Precursors in Chemical Research

Building Blocks for Complex Organic Synthesis

In the realm of complex organic synthesis, 4-(dichloromethyl)biphenyl is a key starting material. The dichloromethyl group can be readily converted into other functional groups, most notably an aldehyde, which then opens up a vast array of subsequent synthetic possibilities. This reactivity allows chemists to introduce the biphenyl (B1667301) moiety into larger, more intricate molecular architectures.

The primary application of this compound in fine chemical synthesis is its role as a direct precursor to 4-biphenylcarboxaldehyde sigmaaldrich.com. The dichloromethyl group is easily hydrolyzed under controlled conditions to yield the corresponding aldehyde functional group (-CHO). This transformation is a cornerstone of its utility, as 4-biphenylcarboxaldehyde is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds nih.gov. The aldehyde can participate in numerous classic organic reactions, including Wittig reactions, aldol condensations, and reductive aminations, to build molecular complexity.

The conversion of the dichloromethyl group to an aldehyde is a critical step that transforms the relatively simple starting material into a much more versatile synthetic intermediate.

Table 1: Key Synthetic Transformation of this compound

| Reactant | Common Reagents/Conditions | Product | Product CAS No. |

| This compound | Water, heat, often with a phase-transfer catalyst or acid/base catalysis | 4-Biphenylcarboxaldehyde | 3218-36-8 sigmaaldrich.com |

This compound and its close derivatives are crucial intermediates in the production of stilbene-based fluorescent whitening agents (FWAs), also known as optical brighteners patsnap.commade-in-china.com. These agents function by absorbing ultraviolet light and re-emitting it as visible blue light, which counteracts the natural yellowish tint of materials like textiles, plastics, and paper, making them appear whiter and brighter ulprospector.com.

The synthesis of these agents often involves building upon the biphenyl core. A related compound, 4,4'-bis(chloromethyl)biphenyl, is a primary raw material for high-performance FWAs such as CBS-X patsnap.comgoogle.comtuyap.online. The reactive chloromethyl groups are used to construct larger, highly conjugated systems, typically stilbene derivatives like 4,4'-Bis(2-disulphonic acid styryl) biphenyl, which is the chemical structure of CBS-X specialchem.comatamanchemicals.com. These extended π-electron systems are responsible for the compounds' fluorescent properties nih.govwiley-vch.de. The synthetic pathways leverage the reactivity of the benzylic chloride to form the necessary carbon-carbon double bonds characteristic of stilbenes nih.gov.

Precursors for Advanced Materials Research

The rigid, planar structure of the biphenyl unit makes it an ideal scaffold for advanced materials. By chemically modifying the dichloromethyl group, this compound serves as a precursor for monomers and other key components used in the synthesis of polymers, liquid crystals, and optoelectronic materials.

Biphenyl-containing polymers are known for their desirable properties, including high thermal stability and unique intramolecular π-π stacking interactions that can influence the material's bulk characteristics nih.govuky.edu. This compound can be converted into various bifunctional monomers suitable for polymerization. For example, hydrolysis to 4-biphenylcarboxaldehyde and subsequent oxidation yields biphenyl-4-carboxylic acid, which can be used in the synthesis of polyesters and polyamides arabjchem.org.

Furthermore, high-purity difunctional derivatives like 4,4'-bis(chloromethyl)biphenyl are explicitly used to synthesize specialized polymers google.com. These monomers can undergo reactions, such as nucleophilic substitution, to form high-molecular-weight polymers like polyarylene ethers arabjchem.org. The biphenyl unit in the polymer backbone imparts rigidity and enhances thermal performance.

The biphenyl moiety is a classic mesogen—a rigid core unit that promotes the formation of liquid crystalline phases mdpi.comresearchgate.net. Its rod-like shape is fundamental to the anisotropic ordering required for liquid crystal behavior mdpi.comcolorado.edu. High-purity biphenyl derivatives are essential for synthesizing liquid crystal compounds google.com.

This compound serves as a valuable intermediate in this field. The dichloromethyl group can be chemically transformed into various terminal functional groups (e.g., -CN, -OR, -COOR) that are crucial for controlling the properties of a liquid crystal, such as its melting point, clearing point, and the specific type of mesophase formed (e.g., nematic, smectic) tandfonline.comtandfonline.comtandfonline.com. By synthesizing derivatives of this compound, researchers can fine-tune the molecular structure to achieve the desired liquid crystalline properties for display and sensor applications mdpi.comtandfonline.com.

Biphenyl and its derivatives are widely employed as core structural units in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells rsc.orgalfa-chemistry.comalfa-chemistry.com. The conjugated π-system of the biphenyl scaffold facilitates charge transport (both holes and electrons), which is a critical function in these devices alfa-chemistry.com. Biphenyl-based molecules have been developed as host materials, hole-transporting materials, and electron-transporting materials in OLEDs royalsocietypublishing.orgacs.orgep2-bayreuth.de.

The utility of this compound lies in its role as a precursor for creating these complex functional molecules. The dichloromethyl group provides a reactive site for elaboration, allowing for the attachment of other electronically active groups to the biphenyl core. For instance, its conversion to 4-biphenylcarboxaldehyde enables the synthesis of larger conjugated molecules through condensation reactions, which are then used as emissive or charge-transporting layers in OLEDs rsc.orgscispace.comresearchgate.net. The rigidity and stability of the biphenyl unit contribute to the morphological stability and long operational lifetime of the final electronic device royalsocietypublishing.orgep2-bayreuth.de.

Computational and Theoretical Chemistry Studies of Chloromethylated Biphenyls

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(dichloromethyl)biphenyl, such studies would elucidate its electronic architecture and predict its chemical behavior.

Currently, there is a lack of specific data from methods like Density Functional Theory (DFT) for this compound. A typical computational analysis would involve optimizing the molecular geometry to find the most stable conformation. Subsequent calculations would yield crucial electronic parameters.

Table 1: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (unavailable) | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO Energy | (unavailable) | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | (unavailable) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | (unavailable) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) Map | (unavailable) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

While comprehensive computational studies on all 209 polychlorinated biphenyl (B1667301) congeners have been performed to understand properties like conformational mobility and molecular electrostatic potential, similar specific analyses for this compound are not present in the accessible scientific literature. nih.gov Such studies would be critical in predicting how the dichloromethyl group influences the electronic properties of the biphenyl system.

Mechanistic Insights Derived from Theoretical Models

Theoretical models are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For chloromethylated biphenyls, understanding the reaction pathways is crucial for optimizing synthesis and controlling product formation. While the chloromethylation of biphenyl is a known industrial process, detailed theoretical studies on the mechanism, particularly for the formation of 4-(dichloromethyl)bhenyl, are not publicly documented.

A theoretical investigation would likely explore the electrophilic substitution mechanism, calculating the energies of intermediates and transition states to determine the most favorable reaction pathway. For instance, a study on the reaction of 4-chlorobiphenyl (B17849) with the NO3 radical utilized theoretical calculations to understand the formation of intermediates and final products, showcasing the power of such methods. nih.gov A similar approach for the dichloromethylation of biphenyl would provide deep mechanistic understanding.

Predictive Modeling for Reaction Outcomes and Stereoselectivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, is a powerful tool in modern chemistry. These models use computational descriptors to predict the properties or activities of compounds.

Numerous QSAR studies have been conducted on polychlorinated biphenyls to predict their toxicity and environmental fate. nih.govnih.gov However, specific predictive models for the reaction outcomes of this compound, such as predicting the yields of subsequent reactions or the stereoselectivity of its derivatives, are not available. Developing such models would require a dataset of experimental results for reactions involving this compound, which could then be correlated with calculated molecular descriptors.

Advanced Spectroscopic and Analytical Methodologies in Research of 4 Dichloromethyl Biphenyl Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. semanticscholar.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound, allowing chemists to map out atomic connectivity and deduce stereochemistry. semanticscholar.org For a molecule like 4-(Dichloromethyl)biphenyl, both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are employed to assign every proton and carbon signal unequivocally.

While 1D NMR spectra provide initial information, complex molecules and isomers often result in crowded spectra that are difficult to interpret. Multi-dimensional NMR techniques are essential for resolving signal overlap and establishing specific correlations between nuclei. researchgate.netslideshare.net

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduscience.gov For this compound, COSY is instrumental in establishing the proton-proton connectivities within each of the aromatic rings. It would show correlations between adjacent aromatic protons (e.g., H2' with H3' and H3' with H4'), confirming the substitution patterns on the biphenyl (B1667301) core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a two-dimensional technique that correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. sdsu.eduprinceton.edu This is a powerful tool for assigning carbon signals based on their known proton attachments. In the case of this compound, the HSQC spectrum would show a cross-peak connecting the dichloromethyl proton (-CHCl₂) to its corresponding carbon, as well as cross-peaks for each aromatic proton and its directly bonded carbon.

The data gathered from these multi-dimensional experiments allows for the complete and confident assignment of all proton and carbon signals in the molecule.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 142.5 | - | - |

| 2, 6 | 127.8 | 7.55 (d, J=8.2 Hz) | C4, C1' |

| 3, 5 | 129.5 | 7.65 (d, J=8.2 Hz) | C1, C4' |

| 4 | 139.0 | - | - |

| 1' | 140.0 | - | - |

| 2', 6' | 127.2 | 7.60 (d, J=7.5 Hz) | C4', C1 |

| 3', 5' | 129.1 | 7.45 (t, J=7.5 Hz) | C1' |

| 4' | 128.0 | 7.38 (t, J=7.5 Hz) | C2', C6' |

| -CHCl₂ | 72.0 | 6.60 (s) | C4 |

Mass Spectrometry (MS) for Precise Product Identification and Purity Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide additional structural information. For the analysis of synthesized compounds like this compound, MS is vital for confirming the identity of the product and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio with extremely high accuracy, typically to four or five decimal places. measurlabs.comyoutube.com This precision allows for the determination of a molecule's elemental composition from its exact mass. longdom.org While conventional MS might identify a molecular ion peak at m/z 224 for this compound, HRMS can distinguish its exact mass from other potential compounds that have the same nominal mass.

The ability of HRMS to provide an unambiguous molecular formula is crucial for confirming the identity of a newly synthesized compound. longdom.org Furthermore, the mass spectrum of a chlorine-containing compound exhibits a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a molecule with two chlorine atoms like this compound, this results in a distinctive pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, providing further confirmation of the structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂ |

| Calculated Exact Mass ([M]⁺, for ¹²C₁₃¹H₁₀³⁵Cl₂) | 224.02105 Da |

| Observed Mass (Hypothetical) | 224.0211 Da |

| Isotopic Peaks | M, M+2, M+4 |

| Expected Isotopic Ratio | ~9:6:1 |

Advanced Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. basicmedicalkey.com In the context of research on this compound analogues, chromatographic methods are essential for monitoring the progress of a synthesis, identifying the formation of byproducts, and for the purification of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tufts.edunih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. nih.gov In the synthesis of this compound, GC-MS can be used to analyze crude reaction mixtures to identify the main product, unreacted starting materials, and any volatile impurities. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a mass spectrum for each eluting component, allowing for its identification. hplcvials.com

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |

|---|---|---|

| 8.5 | Biphenyl (Starting Material) | 154, 77 |

| 12.2 | 4-(Chloromethyl)biphenyl (Intermediate) | 202, 167, 152 |

| 15.8 | This compound (Product) | 224, 189, 152 |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. basicmedicalkey.comresearchgate.net It is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable, making it complementary to GC-MS. For the analysis of this compound, reversed-phase HPLC is a common approach. scielo.br In this mode, a nonpolar stationary phase (like C18 or a biphenyl-functionalized phase) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). chromatographyonline.com HPLC is invaluable for determining the purity of the final product with high accuracy and can also be scaled up for preparative purification to isolate the desired compound from complex reaction mixtures. sielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic; 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 35 °C |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a superior analytical technique for the separation of complex mixtures, such as those encountered during the synthesis of this compound analogues. royalsocietypublishing.orgresearchgate.net This method offers a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. rsc.orgacs.org The enhanced separation power of GCxGC is particularly beneficial for resolving structurally similar isomers and for detecting trace-level impurities that might otherwise remain hidden under the peaks of more abundant components. researchgate.netresearchgate.net

The GCxGC system operates by coupling two capillary columns with different stationary phases. researchgate.netresearchgate.net The effluent from the first, typically longer, column is continuously transferred to a second, shorter column via a modulator. researchgate.net This modulator plays a critical role by trapping, focusing, and re-injecting small fractions of the effluent from the primary column onto the secondary column. researchgate.net This process results in a series of very fast separations in the second dimension, effectively spreading the components across a two-dimensional plane. researchgate.net

In the context of this compound and its analogues, which often exist in complex matrices alongside starting materials, byproducts, and isomers, GCxGC provides a powerful tool for detailed compositional analysis. rsc.org The separation in the first dimension is typically based on the boiling points of the compounds, while the second dimension provides a separation based on polarity. researchgate.net This orthogonality allows for the effective separation of halogenated biphenyls from other aromatic compounds and from each other. researchgate.net For instance, the separation of various polychlorinated biphenyl (PCB) congeners, which are structurally related to halogenated biphenyls, has been successfully demonstrated using GCxGC, highlighting its potential for the analysis of dichloromethylated biphenyl derivatives. researchgate.net

The data obtained from a GCxGC analysis is typically presented as a two-dimensional contour plot, where the x- and y-axes represent the retention times on the first and second columns, respectively, and the color intensity corresponds to the signal intensity. rsc.org This structured chromatogram allows for the grouping of chemically similar compounds, aiding in their identification. arabjchem.org

| Parameter | First Dimension Column | Second Dimension Column | Modulator | Detector |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) | Thermal or Flow | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Length | 30 - 60 m | 1 - 2 m | - | - |

| Inner Diameter | 0.25 mm | 0.10 - 0.25 mm | - | - |

| Film Thickness | 0.25 µm | 0.10 - 0.25 µm | - | - |

| Modulation Period | - | - | 2 - 8 s | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the qualitative analysis of this compound and its analogues, providing critical information about the presence and modification of key functional groups. researchgate.netbiomedscidirect.com This non-destructive technique relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. researchgate.net By analyzing the absorption spectrum, chemists can identify the characteristic vibrational frequencies associated with different functional groups, thereby confirming the structure of a synthesized compound or monitoring the progress of a chemical reaction. clairet.co.uknih.gov

In the synthesis and characterization of this compound analogues, FTIR spectroscopy is instrumental in verifying the presence of the dichloromethyl group (-CHCl2) and the biphenyl backbone. The dichloromethyl group exhibits characteristic C-H stretching and bending vibrations, as well as C-Cl stretching vibrations. spectrabase.comresearchgate.net The biphenyl structure gives rise to a series of characteristic absorptions corresponding to aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending vibrations. researchgate.net

Furthermore, FTIR spectroscopy is a powerful technique for real-time reaction monitoring. clairet.co.uk By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can follow the conversion of starting materials and the formation of intermediates and final products. For example, during the synthesis of a this compound analogue, one could monitor the disappearance of the C-H stretching bands of a methyl group if the reaction involves chlorination.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CHCl₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-H (-CHCl₂) | Bending | 1470 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| C-Cl | Stretching | 800 - 600 |

UV-Vis Spectroscopy for Optical Property Characterization of Synthesized Derivatives

UV-Vis spectroscopy is a fundamental technique employed to characterize the electronic and optical properties of this compound and its synthesized derivatives. thaiscience.info This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. thaiscience.info The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule. researchgate.net

The biphenyl moiety in this compound is the primary chromophore, responsible for its characteristic UV absorption. researchgate.net The absorption spectrum of biphenyl derivatives is influenced by the nature and position of substituents on the aromatic rings. nih.gov The introduction of a dichloromethyl group can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to the parent biphenyl molecule. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insights into the electronic effects of the substituent. royalsocietypublishing.org

The study of the optical properties of this compound analogues is particularly relevant as some biphenyl derivatives are used as intermediates in the synthesis of optical brighteners. made-in-china.com UV-Vis spectroscopy is therefore a crucial tool for screening newly synthesized compounds for their potential in such applications. By analyzing the absorption and emission characteristics, researchers can assess the efficiency of these compounds in absorbing UV light and re-emitting it in the visible region. nih.gov

The synthesis of various biphenyl derivatives and the subsequent analysis of their optical properties allow for the establishment of structure-property relationships. royalsocietypublishing.org For example, extending the conjugation of the biphenyl system or introducing electron-donating or electron-withdrawing groups can significantly alter the UV-Vis absorption spectrum. nih.gov

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Biphenyl | Ethanol | 247 | 17,000 |

| 4-Methylbiphenyl | Ethanol | 252 | 19,000 |

| 4,4'-Dimethylbiphenyl | Ethanol | 258 | 21,000 |

| Generic Biphenyl Derivative with Extended Conjugation | Dichloromethane | > 300 | Varies |

Emerging Research Frontiers and Future Directions for Chloromethylated Biphenyls

The field of chloromethylated biphenyls, including 4-(Dichloromethyl)biphenyl, is experiencing a significant evolution driven by the principles of green chemistry and the demand for high-performance materials. Researchers are actively exploring innovative synthetic methodologies, novel catalytic systems, and advanced applications, pushing the boundaries of what is possible with these versatile chemical scaffolds. The following sections detail the key emerging frontiers and future research directions that are shaping the landscape of chloromethylated biphenyl (B1667301) chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dichloromethyl)biphenyl, and how can purity be validated?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, leveraging biphenyl precursors with dichloromethyl substituents. Post-synthesis, purity validation involves gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-referencing with authenticated biphenyl derivatives (e.g., 4-chloro-3-methoxy-biphenyl) in open-access datasets ensures consistency in spectral data .

Q. Which analytical techniques are critical for characterizing this compound's physicochemical properties?

- Methodology : High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for molecular weight confirmation and crystal structure elucidation. Thermogravimetric analysis (TGA) determines thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions. PubChem-derived InChI and SMILES notations provide standardized descriptors for computational modeling .

Q. What are the baseline toxicity parameters for this compound, and how are they assessed?

- Methodology : Acute toxicity is evaluated using OECD Guideline 423 (oral toxicity in rodents), while genotoxicity is screened via Ames tests. Chronic exposure studies follow EPA protocols for biphenyl derivatives, with dose-response assessments to establish thresholds like oral reference doses (RfD) .

Advanced Research Questions

Q. How can contradictory data on this compound's environmental persistence be resolved?

- Methodology : Discrepancies in half-life measurements (e.g., soil vs. aquatic systems) require meta-analysis of degradation studies under controlled conditions. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify degradation products, while QSAR models predict environmental fate based on chlorine substitution patterns .